Desthiobiotin-PEG3-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38N4O9 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1 |

InChI Key |

JWHMGEZINQQWSX-ZWKOTPCHSA-N |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Desthiobiotin-PEG3-NHS Ester: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Desthiobiotin-PEG3-NHS ester is a versatile chemical probe that serves as a valuable tool in bioconjugation, protein labeling, and affinity purification. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in experimental settings.

Core Concepts

This compound is a compound comprised of three key functional components:

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282). It binds to streptavidin with high specificity, similar to biotin, but with a significantly lower affinity. This key difference allows for the gentle and efficient elution of desthiobiotin-labeled molecules from streptavidin-based affinity matrices using competitive displacement with free biotin.

-

PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene (B3416737) glycol linker. This spacer arm increases the aqueous solubility of the molecule and reduces steric hindrance, providing better access for the desthiobiotin moiety to bind to streptavidin.

-

NHS (N-hydroxysuccinimide) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2) on biomolecules, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues. This reaction is most efficient at a slightly alkaline pH (7-9).[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its interactions.

| Parameter | Value | Notes |

| Molecular Formula | C23H38N4O9 | [1][2] |

| Molecular Weight | 514.6 g/mol | [1][2] |

| Purity | ≥95% | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Storage Temperature | -20°C | [2] |

| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹¹ M | Compared to biotin's Kd of ~10⁻¹⁵ M.[2][3][4] |

| Recommended Molar Excess for Protein Labeling | 5-25X | Dependent on protein concentration and desired degree of labeling.[5] |

| Affinity Purification Recovery | High (e.g., ~68% for lentiviruses) | Varies depending on the application and protocol.[6] |

Chemical Structure and Reaction Mechanism

The structure of this compound facilitates its function as a labeling reagent.

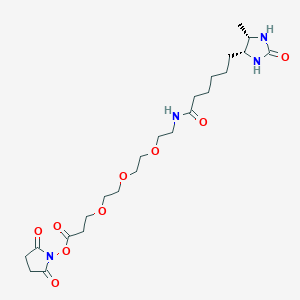

Caption: Molecular components of this compound.

The primary application of this reagent is the covalent labeling of biomolecules through the reaction of the NHS ester with primary amines.

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add the desired molar excess (typically 5-25X) of the dissolved this compound to the protein solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

-

Quenching the Reaction:

-

(Optional) Add quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Affinity Purification of Desthiobiotinylated Proteins

This protocol describes the capture and elution of desthiobiotin-labeled proteins using streptavidin-coated magnetic beads.

Materials:

-

Desthiobiotin-labeled protein sample

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM free biotin)

-

Magnetic stand

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer the desired amount of beads to a clean tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads two to three times with Binding/Wash Buffer.

-

-

Binding of Labeled Protein:

-

Add the desthiobiotin-labeled protein sample to the washed beads.

-

Incubate for 30-60 minutes at room temperature with gentle mixing to allow the labeled protein to bind to the streptavidin.

-

-

Washing:

-

Place the tube on the magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer containing free biotin to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to allow the free biotin to displace the desthiobiotin-labeled protein.

-

Place the tube on the magnetic stand and collect the supernatant containing the purified protein. Repeat the elution step for higher recovery.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for protein labeling and subsequent affinity purification.

Caption: A typical experimental workflow from labeling to purification.

References

- 1. This compound | CAS:2411681-92-8 | AxisPharm [axispharm.com]

- 2. This compound, 2411681-92-8 | BroadPharm [broadpharm.com]

- 3. This compound | 生化试剂 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Affinity recovery of lentivirus by diaminopelargonic acid mediated desthiobiotin labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Desthiobiotin-PEG3-NHS Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Desthiobiotin-PEG3-NHS ester, a versatile biotinylation reagent for researchers, scientists, and drug development professionals. This document details its chemical structure, properties, and key applications, along with comprehensive experimental protocols.

Introduction

This compound is a valuable tool in bioconjugation and affinity purification. It is a derivative of desthiobiotin, a stable and uncharged analog of biotin (B1667282). The key feature of this reagent is the reversible binding of the desthiobiotin moiety to streptavidin, allowing for the gentle elution of labeled biomolecules under mild conditions. This contrasts with the strong, near-irreversible bond between biotin and streptavidin. The molecule includes a polyethylene (B3416737) glycol (PEG) spacer and a reactive N-hydroxysuccinimide (NHS) ester group. The PEG3 spacer arm enhances solubility in aqueous buffers and provides flexibility, which minimizes steric hindrance during the binding of the desthiobiotin tag to streptavidin.[1] The NHS ester group efficiently reacts with primary amines on proteins and other biomolecules to form stable amide bonds.

Chemical Structure and Properties

The chemical structure of this compound consists of three key components: the desthiobiotin headgroup, a PEG3 spacer, and an NHS ester functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C23H38N4O9[2] |

| Molecular Weight | Approximately 514.6 g/mol [2] |

| CAS Number | 2411681-92-8[2] |

| Appearance | White to off-white solid |

| Purity | ≥95%[2] |

| Solubility | Soluble in water, DMSO, DMF, and DCM[2] |

| Storage Conditions | Store at -20°C, desiccated[2] |

Table 2: Binding Affinity and Reaction Specificity

| Parameter | Description |

| Desthiobiotin-Streptavidin Affinity (Kd) | ~10⁻¹¹ M[3] |

| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁵ M[3] |

| NHS Ester Reactivity | Reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds.[1] |

Mechanism of Action and Applications

The utility of this compound stems from two key chemical reactions: the biotinylation of a target molecule and the subsequent reversible binding to streptavidin.

Biotinylation of Target Molecules

The NHS ester group of the reagent reacts with primary amine groups present on the surface of proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules. This reaction, which is most efficient at a slightly alkaline pH, results in the formation of a stable covalent amide bond, effectively "tagging" the molecule with desthiobiotin.

Reversible Affinity Purification

Desthiobiotinylated molecules can be captured using streptavidin-functionalized resins or beads. Due to the significantly lower binding affinity of desthiobiotin to streptavidin compared to biotin, the captured molecules can be easily eluted under gentle conditions by competitive displacement with a solution of free biotin. This "soft-release" characteristic is particularly advantageous for preserving the native conformation and function of proteins and protein complexes.

Key Applications Include:

-

Affinity Chromatography: For the purification of proteins and other biomolecules.

-

Pull-Down Assays: To isolate and identify binding partners of a protein of interest.

-

Immunoassays: Such as ELISA and Western blotting.

-

Cell Surface Labeling: For the study of cell surface proteins.

Experimental Protocols

Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of proteins using this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Sample: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Remove Excess Reagent: Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a desalting column.

Protocol for Affinity Purification of Desthiobiotinylated Proteins

This protocol describes the capture and elution of a desthiobiotin-tagged protein using streptavidin-agarose beads.

Materials:

-

Desthiobiotinylated protein sample

-

Streptavidin-agarose beads (or magnetic beads)

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM d-biotin)

-

Microcentrifuge tubes or columns

Procedure:

-

Prepare the Streptavidin Beads: Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Add the desthiobiotinylated protein sample to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads) and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle mixing.

-

Collect the Eluate: Pellet the beads and carefully collect the supernatant containing the purified desthiobiotinylated protein. For more efficient elution, the incubation step can be repeated.

Visualized Workflows

The following diagrams illustrate the key experimental processes involving this compound.

References

An In-Depth Technical Guide to the Mechanism and Application of Desthiobiotin-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Desthiobiotin-PEG3-NHS ester, a versatile bioconjugation reagent. It details the core mechanism of action, provides structured data for practical application, and outlines detailed experimental protocols.

Core Mechanism of Action

This compound is a chemical tool composed of three key functional components: a desthiobiotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. Its mechanism of action is centered on the highly efficient and specific reaction of the NHS ester with primary amines on target molecules.

The fundamental reaction is a nucleophilic acyl substitution . The unprotonated primary amine, commonly found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable and irreversible amide bond.[1]

This reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.2 and 9.0.[2] Under these conditions, the primary amines are deprotonated and thus more nucleophilic, facilitating the reaction. However, a competing reaction, the hydrolysis of the NHS ester, also occurs and its rate increases with pH.[2] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

The Role of the Components:

-

Desthiobiotin: This is a sulfur-free analog of biotin.[3][4][5] It binds to streptavidin with high specificity, similar to biotin, but with a significantly lower affinity.[3][4][5] This lower binding affinity is advantageous for applications requiring the gentle elution of the labeled molecule from a streptavidin matrix, which can be achieved by competitive displacement with free biotin.[3][4][5]

-

PEG3 Spacer: The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic linker.[6] It increases the overall water solubility of the reagent and the resulting conjugate.[6] Furthermore, the spacer arm reduces steric hindrance, allowing the desthiobiotin moiety to bind more effectively to streptavidin.

-

NHS Ester: The N-hydroxysuccinimide ester is a highly reactive functional group that selectively targets primary amines to form stable amide bonds.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds to inform experimental design.

| Parameter | Value | Reference |

| Molecular Weight | 514.57 g/mol | --INVALID-LINK-- |

| CAS Number | 2411681-92-8 | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, and water | --INVALID-LINK-- |

| Storage | -20°C, desiccated | --INVALID-LINK-- |

| Binding Affinity | Dissociation Constant (Kd) | Reference |

| Desthiobiotin - Streptavidin | ~10⁻¹¹ M | [3][4] |

| Biotin - Streptavidin | ~10⁻¹⁵ M | [3][4] |

| NHS Ester Hydrolysis Half-life (General) | pH | Temperature | Reference |

| 4-5 hours | 7.0 | 0°C | [2] |

| 10 minutes | 8.6 | 4°C | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical bioconjugation experiment using this compound to label a protein.

Materials

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate reaction buffer via dialysis or desalting column.

-

The protein concentration should typically be between 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution immediately.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Longer incubation times may be necessary for less reactive proteins.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and the NHS by-product by size-exclusion chromatography, dialysis, or a desalting column.

-

-

Characterization and Storage:

-

The degree of labeling can be determined using various methods, such as the HABA assay for biotin/desthiobiotin quantification or mass spectrometry.

-

Store the purified desthiobiotinylated protein under conditions appropriate for the specific protein.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: General experimental workflow for bioconjugation.

Caption: Functional components of this compound.

References

Desthiobiotin vs. Biotin for Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of desthiobiotin and biotin (B1667282) for protein labeling applications. It is designed to assist researchers in making informed decisions for their experimental designs, particularly in the context of protein purification, pull-down assays, and other affinity-based methodologies.

Core Principles: A Tale of Two Affinities

The fundamental difference between desthiobiotin and biotin lies in their binding affinity for avidin (B1170675) and its bacterial homolog, streptavidin. This difference dictates the conditions required for their elution and, consequently, their suitability for various applications.

Biotin exhibits one of the strongest known non-covalent interactions in biology with streptavidin, with a dissociation constant (Kd) in the femtomolar range (10^-15 M).[1] This near-irreversible binding is highly stable and resistant to harsh conditions, making it an excellent choice for applications where a permanent tag is desired. However, the recovery of biotinylated proteins from streptavidin-coated supports requires stringent, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents), which can compromise the structure and function of the target protein and its interacting partners.[2]

Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity, having a dissociation constant in the nanomolar range (10^-9 M to 10^-11 M).[1][3][4] This interaction is still strong enough for effective capture and immobilization of labeled proteins. Crucially, the binding is reversible under mild conditions. Desthiobiotin-labeled molecules can be readily displaced from streptavidin by competitive elution with a solution of free biotin.[1][3][5] This gentle elution process preserves the native conformation and activity of the target protein and any associated protein complexes, making it ideal for applications requiring the recovery of functional biomolecules.[2][6]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for desthiobiotin and biotin in protein labeling and affinity purification.

| Parameter | Desthiobiotin | Biotin | Reference |

| Binding Affinity (Kd) to Streptavidin | ~10⁻⁹ - 10⁻¹¹ M | ~10⁻¹⁵ M | [1][3][4] |

| Binding pH | Neutral (typically pH 7.2-8.0) | Neutral (typically pH 7.2-8.0) | [7][8] |

| Elution Conditions | Competitive displacement with free biotin (e.g., 50 mM biotin) at neutral pH | Harsh, denaturing conditions (e.g., low pH, boiling in SDS-PAGE sample buffer) | [1][2][7] |

| Half-life of Interaction | ~0.5 hours | ~150 hours (for biotinylated oligonucleotide) | [7] |

| Feature | Desthiobiotin | Biotin |

| Protein Recovery | High yield of functional protein | Lower yield of functional protein due to harsh elution |

| Purity of Eluted Protein | High, as gentle elution minimizes co-elution of non-specific binders | Can be high, but harsh elution may release non-specifically bound contaminants |

| Preservation of Protein Complexes | Excellent, ideal for pull-down assays of interacting partners | Poor, harsh elution disrupts protein-protein interactions |

| Reversibility | Reversible | Essentially irreversible under physiological conditions |

| Applications | Affinity purification of functional proteins and complexes, pull-down assays, reversible immobilization | Stable immobilization, detection where elution is not required, applications tolerant of denaturing conditions |

Experimental Protocols

This section provides detailed methodologies for protein labeling with NHS-activated desthiobiotin and biotin, followed by a general protocol for affinity purification.

Protein Labeling with NHS-Ester Activated Reagents

This protocol is a general guideline for labeling proteins with primary amines (e.g., lysine (B10760008) residues) using N-hydroxysuccinimide (NHS) esters of desthiobiotin or biotin.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

NHS-Desthiobiotin or NHS-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin or NHS-Biotin in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

-

Labeling Reaction: Add a 10-20 fold molar excess of the activated biotin or desthiobiotin solution to the protein solution. The optimal molar ratio may need to be determined empirically based on the protein concentration and the number of available primary amines.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Removal of Excess Label: Remove the unreacted labeling reagent by dialysis or gel filtration using a desalting column.

Affinity Purification of Labeled Proteins

This protocol outlines the general steps for capturing and eluting desthiobiotinylated or biotinylated proteins using streptavidin-coated beads.

Materials:

-

Streptavidin-coated agarose (B213101) or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Desthiobiotin Elution Buffer (Binding/Wash Buffer containing 50 mM Biotin)

-

Biotin Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or SDS-PAGE sample buffer)

-

Labeled protein sample

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer to remove any preservatives.

-

Binding: Incubate the labeled protein sample with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

For Desthiobiotin-labeled proteins: Add the Desthiobiotin Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing. Collect the eluate. Repeat the elution step for optimal recovery.

-

For Biotin-labeled proteins: Add the Biotin Elution Buffer to the beads. If using a low pH buffer, incubate for a short period and immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5). If using SDS-PAGE sample buffer, boil the beads to release the protein.

-

-

Analysis: Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Figure 1: General workflow for protein labeling with NHS-esters.

Figure 2: Comparative affinity purification workflows.

Conclusion

The choice between desthiobiotin and biotin for protein labeling is dictated by the specific requirements of the downstream application. For applications that demand the recovery of functional, native proteins and their interacting partners, desthiobiotin is the superior choice due to its reversible binding and gentle elution conditions. The Strep-tag® system, which utilizes a high-affinity streptavidin mutant (Strep-Tactin®) and desthiobiotin for elution, exemplifies the power of this approach, enabling the purification of highly pure and active proteins.[9]

In contrast, the extremely strong interaction of biotin with streptavidin makes it the preferred tag for applications where a permanent and highly stable linkage is paramount, and where protein function post-elution is not a primary concern. By understanding the fundamental differences in their binding affinities and elution requirements, researchers can strategically select the appropriate tool to achieve their experimental goals with optimal efficiency and success.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Desthiobiotin Affinity Ligand [biosyn.com]

- 5. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. fishersci.ie [fishersci.ie]

The Gentle Touch in Proteomics: A Technical Guide to Desthiobiotinylation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, the ability to isolate and identify proteins and their interaction partners is paramount. For decades, the biotin-streptavidin interaction has been a cornerstone of affinity purification techniques. However, the very strength of this bond often becomes its greatest drawback, necessitating harsh elution conditions that can denature proteins and disrupt delicate protein complexes. Enter desthiobiotin, a sulfur-less analog of biotin (B1667282) that offers a gentler, yet highly effective, alternative. This technical guide delves into the core advantages of desthiobiotinylation in proteomics, providing detailed methodologies and quantitative comparisons to empower researchers in their quest for deeper proteomic insights.

The Desthiobiotin Advantage: Reversible Binding for Intact Protein Recovery

The primary advantage of desthiobiotin lies in its reversible, high-affinity interaction with streptavidin. Unlike the nearly irreversible bond formed between biotin and streptavidin, the desthiobiotin-streptavidin complex can be readily dissociated under mild, physiological conditions. This "soft release" is crucial for preserving the structural integrity and biological activity of purified proteins and their interaction partners.

The quantitative difference in binding affinities is stark, as detailed in the table below.

| Parameter | Biotin | Desthiobiotin | Reference(s) |

| Dissociation Constant (Kd) with Streptavidin | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1][2] |

This four-orders-of-magnitude difference in affinity allows for the competitive elution of desthiobiotinylated molecules from streptavidin resins using free biotin at neutral pH and physiological temperatures.[1][3] This contrasts sharply with the harsh, denaturing conditions—such as low pH, high concentrations of chaotropic agents, or boiling in SDS-PAGE loading buffer—required to break the biotin-streptavidin bond.[4]

The benefits of these mild elution conditions are manifold:

-

Preservation of Protein Structure and Function: Elution under non-denaturing conditions ensures that the purified proteins retain their native conformation and biological activity, which is critical for downstream functional assays.

-

Isolation of Intact Protein Complexes: The gentle elution process minimizes the disruption of non-covalent protein-protein interactions, enabling the purification and subsequent analysis of intact protein complexes.[4]

-

Reduced Contamination: By avoiding harsh elution methods, contamination of the eluate with streptavidin leached from the affinity matrix is significantly reduced.[5]

-

Exclusion of Endogenously Biotinylated Proteins: The competitive elution with free biotin is highly specific for the desthiobiotin tag, minimizing the co-purification of endogenously biotinylated proteins, which would not be eluted under these mild conditions.[1]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments utilizing desthiobiotinylation, from protein labeling to affinity purification and on-bead digestion for mass spectrometry analysis.

Protein Labeling with NHS-Desthiobiotin

This protocol describes the labeling of primary amines in a target protein using an N-hydroxysuccinimide (NHS)-activated desthiobiotin reagent.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

EZ-Link™ NHS-Desthiobiotin or Sulfo-NHS-LC-Desthiobiotin

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is at a concentration of 0.2-2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

-

Reconstitute NHS-Desthiobiotin: Immediately before use, dissolve the NHS-Desthiobiotin reagent in DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: Add a 15-fold molar excess of the NHS-Desthiobiotin solution to the protein sample. The optimal molar excess can range from 5X to 25X depending on the protein concentration and number of available primary amines.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Reagent: Remove non-reacted NHS-Desthiobiotin using a desalting column equilibrated with PBS.

-

Storage: Store the desthiobiotinylated protein at appropriate conditions (e.g., -20°C or -80°C).

Affinity Purification/Pull-Down of Desthiobiotinylated Proteins

This protocol outlines the capture of a desthiobiotinylated "bait" protein and its interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Streptavidin-coated magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., PBS containing 50 mM Biotin, pH 7.4)

-

Desthiobiotinylated bait protein

-

Cell lysate containing potential prey proteins

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.

-

Bait Protein Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation.

-

Washing: Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

-

Protein Interaction: Add the cell lysate to the beads with the immobilized bait protein and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at 37°C with gentle mixing to release the bait protein and its interacting partners.[6]

-

Analysis: Collect the eluate for downstream analysis by SDS-PAGE, Western blotting, or mass spectrometry.[3]

On-Bead Digestion for Mass Spectrometry

For identification of protein interaction partners by mass spectrometry, an on-bead digestion protocol can be employed to minimize sample handling and potential protein loss.

Materials:

-

Beads with captured protein complexes from the pull-down assay

-

Reduction Buffer (e.g., 5 mM DTT in a suitable buffer)

-

Alkylation Buffer (e.g., 25 mM iodoacetamide (B48618) in a suitable buffer)

-

MS-grade Trypsin

Procedure:

-

Washing: After the final wash step of the pull-down assay, wash the beads with a detergent-free buffer to remove any remaining detergents.

-

Reduction: Resuspend the beads in Reduction Buffer and incubate at 60°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add Alkylation Buffer. Incubate for 1 hour in the dark at room temperature.

-

Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer containing MS-grade trypsin (e.g., 0.025 µg/µL).

-

Incubation: Incubate overnight at 37°C with shaking.

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. A second elution with a solution containing 10% formic acid can be performed to maximize peptide recovery.

-

Sample Preparation for MS: The collected peptides can then be desalted and prepared for LC-MS/MS analysis.

Visualizing Workflows: From Chemical Proteomics to Signaling Pathways

Graphviz diagrams provide a clear visual representation of complex experimental workflows. Below are examples of a general chemical proteomics workflow and a more specific application in studying the TGF-β signaling pathway.

Applications in Drug Discovery and Development

The advantages of desthiobiotinylation are particularly impactful in the field of drug discovery and development, where the identification and validation of drug targets are critical steps.

Target Deconvolution of Bioactive Compounds

Chemical proteomics workflows employing desthiobiotin are powerful tools for the deconvolution of drug targets.[7] By creating a chemical probe based on a bioactive small molecule and incorporating a desthiobiotin tag, researchers can pull down the cellular targets of the compound from a complex proteome. The mild elution conditions ensure that the binding partners are recovered in their native state, facilitating subsequent validation studies. This approach is applicable to a wide range of bioactive molecules, including natural products and fragment-based drug discovery hits.

Kinase Inhibitor Profiling

A significant application of desthiobiotin-based probes is in the profiling of kinase inhibitor specificity.[8] Desthiobiotinylated ATP or ADP probes can be used to label the active sites of kinases in a cell lysate. In the presence of a kinase inhibitor, competition for the active site will reduce the labeling of the target kinase by the desthiobiotin probe. Subsequent pull-down and quantitative mass spectrometry can then be used to determine the inhibitor's potency and selectivity across the kinome.

Identification of Protein-Protein Interaction Inhibitors

Desthiobiotin-based pull-down assays are also instrumental in the discovery and characterization of inhibitors of protein-protein interactions (PPIs). A desthiobiotinylated protein can be used as bait to pull down its interaction partners. The assay can then be performed in the presence of potential PPI inhibitors to identify compounds that disrupt the interaction.

Conclusion

Desthiobiotinylation represents a significant advancement in proteomics by offering a robust and versatile method for the affinity purification of proteins and protein complexes under mild, non-denaturing conditions. Its reversible binding to streptavidin overcomes the primary limitation of the traditional biotin-streptavidin system, enabling the recovery of intact and functional biomolecules. For researchers, scientists, and drug development professionals, the adoption of desthiobiotin-based techniques provides a powerful tool to unravel complex biological systems, identify novel drug targets, and accelerate the development of new therapeutics. The detailed protocols and workflows presented in this guide serve as a practical resource for implementing this gentle yet powerful technology in the laboratory.

References

- 1. interchim.fr [interchim.fr]

- 2. epicypher.com [epicypher.com]

- 3. benchchem.com [benchchem.com]

- 4. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells [jove.com]

- 5. Protocol for elution of desthiobiotin-labelled proteins from Streptavidin Column - Protein and Proteomics [protocol-online.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]

- 8. biotechsupportgroup.com [biotechsupportgroup.com]

Desthiobiotin-PEG3-NHS Ester: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Desthiobiotin-PEG3-NHS ester, a critical reagent in bioconjugation, affinity purification, and drug development. Understanding these core properties is paramount for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining the integrity of labeled biomolecules.

Introduction to this compound

This compound is a versatile chemical tool that combines three key functional elements:

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M). This allows for the gentle and specific elution of labeled molecules from streptavidin affinity matrices using competitive displacement with free biotin.[1][2]

-

PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer. This linker enhances the aqueous solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance, providing better access for streptavidin binding.[3]

-

N-hydroxysuccinimide (NHS) Ester: A highly reactive functional group that efficiently forms stable amide bonds with primary amines (-NH₂) on proteins, peptides, and other biomolecules.[4]

This unique combination makes the reagent ideal for applications such as protein labeling for pull-down assays, cell surface protein isolation, and the development of targeted therapeutics.

Solubility

The solubility of this compound is a critical factor for its effective use in aqueous reaction buffers. While the desthiobiotin moiety itself is only sparingly soluble in aqueous solutions, the incorporation of the hydrophilic PEG3 linker significantly improves its water solubility.[3][5]

For practical use, it is standard procedure to first prepare a concentrated stock solution in a dry, water-miscible organic solvent.

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO (Dimethyl Sulfoxide) | Soluble[2][6] | High solubility reported; prepare fresh stock solutions. |

| DMF (Dimethylformamide) | Soluble[2][6] | Use amine-free DMF. Prepare fresh stock solutions. | |

| Water / Aqueous Buffers | Soluble[2][6] | The PEG linker enhances solubility. However, stability is limited due to hydrolysis (see Section 3.0). It is recommended to add the organic stock solution to the aqueous reaction buffer. | |

| DCM (Dichloromethane) | Soluble[2][6] | ||

| D-Desthiobiotin (parent molecule) | DMSO / DMF | ~20 mg/mL[5] | Provides a baseline for the core structure's solubility. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.2 mg/mL after initial dissolution in DMSO)[5] | Illustrates the significant improvement in aqueous solubility provided by the PEG linker. |

Stability

The stability of this compound is primarily governed by the susceptibility of the NHS ester group to hydrolysis. The desthiobiotin and PEG components are generally stable under typical bioconjugation conditions.

Hydrolysis of the NHS Ester

In aqueous solutions, the NHS ester undergoes hydrolysis, a competing reaction to the desired aminolysis (reaction with amines). This process cleaves the ester, rendering the reagent inactive. The rate of hydrolysis is highly dependent on pH and temperature.

-

Effect of pH: The rate of hydrolysis increases dramatically with increasing pH.[7][8] While the desired reaction with primary amines is also more efficient at alkaline pH (due to the deprotonation of the amine), a compromise must be reached. The optimal pH for NHS ester labeling is typically between pH 7.2 and 8.5 .[8][9]

-

Effect of Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with reagent stability.

Table 2: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4 - 5 hours[7][8] |

| 7.0 | 25 | ~1 hour |

| 8.0 | 25 | ~1 hour[10] |

| 8.5 | 25 | Minutes |

| 8.6 | 4 | ~10 minutes[7][8] |

| 9.0 | 25 | Minutes[11] |

Storage and Handling Recommendations

To ensure maximum reactivity, proper storage and handling are essential.

-

Solid Reagent: Store desiccated at -20°C.[2][6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

-

Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO or DMF immediately before use.[4] Unused portions of the organic stock solution can be stored at -20°C with desiccant for up to two months, though fresh preparations are always recommended.[4] Do not prepare stock solutions in aqueous buffers for storage.

Key Experimental Workflows and Pathways

The following diagrams illustrate the core chemical reactions and experimental logic involving this compound.

References

- 1. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 2. This compound, 2411681-92-8 | BroadPharm [broadpharm.com]

- 3. Desthiobiotin-PEG3-sulfo-Maleimide | BroadPharm [broadpharm.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

The Pivotal Role of the PEG3 Linker: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, the rational design of linker technology is a critical determinant in the therapeutic success of advanced drug modalities. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) linker, and specifically the tri-ethylene glycol (PEG3) derivative, has emerged as a cornerstone in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the PEG3 linker, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways to inform the strategic design of next-generation therapeutics.

Core Properties and Advantages of the PEG3 Linker

The PEG3 linker is a short, hydrophilic spacer composed of three repeating ethylene (B1197577) glycol units. Its defined chemical structure and advantageous physicochemical properties make it a versatile tool in drug development.

Key Attributes:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly enhancing the aqueous solubility of conjugated molecules. This is particularly beneficial for hydrophobic payloads or ligands, mitigating aggregation and improving formulation characteristics.[1]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it suitable for in vivo applications.[2]

-

Flexibility: The rotational freedom of the C-O bonds imparts conformational flexibility to the linker. This allows the conjugated moieties, such as a warhead and an E3 ligase ligand in a PROTAC, to adopt optimal orientations for biological activity.[3]

-

Defined Length: As a discrete molecule, the PEG3 linker offers precise control over the spatial separation between the conjugated entities, a critical factor in optimizing the efficacy of bioconjugates.

Data Presentation: The Impact of PEG Linkers on Bioconjugate Performance

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of ADCs and PROTACs. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics. While direct head-to-head comparisons are not always available, the data allows for an informed understanding of the role of a PEG3 linker as a short-to-intermediate length spacer.

Impact of PEG Linker Length on PROTAC Degradation Efficiency

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

| Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Reference(s) |

| BRD4 | PEG3 | ~15 | >90 | [4] |

| BRD4 | PEG4 | 250 | 70 | [1] |

| BRD4 | PEG5 | Optimal Degradation | >90 | [5] |

| TBK1 | Alkyl/Ether (<12 atoms) | No Degradation | - | [2] |

| TBK1 | PEG (>12 atoms) | Effective Degradation | - | [2] |

| SMARCA2 | PEG2 | 500 | 55 | [1] |

| SMARCA2 | PEG4 | 250 | 70 | [1] |

Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent.

Impact of PEG Linker Length on ADC Pharmacokinetics

The pharmacokinetic profile of an ADC is a crucial determinant of its therapeutic index. PEG linkers can significantly influence the clearance and in vivo half-life of ADCs.

| Linker | Clearance (mL/day/kg) in Rats | Reference(s) |

| No PEG | ~15 | [6] |

| PEG2 | ~10 | [6] |

| PEG4 | ~7 | [6] |

| PEG8 | ~5 | [6] |

| PEG12 | ~5 | [6] |

| PEG24 | ~5 | [6] |

Note: Data adapted from a study on ADCs with a drug-to-antibody ratio (DAR) of 8.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bioconjugates containing PEG linkers.

Synthesis of a Thalidomide-Based PROTAC with a PEG3 Linker

This protocol outlines the synthesis of a PROTAC utilizing a PEG3 linker to connect a thalidomide (B1683933) derivative (an E3 ligase ligand) to a target protein ligand.

Step 1: Synthesis of 4-Hydroxythalidomide The synthesis begins with the preparation of 4-hydroxythalidomide, which serves as the attachment point for the PEG linker. This can be achieved through the condensation of 3-hydroxyphthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) in a solvent such as acetic acid.[4]

Step 2: Synthesis of a Tosylated PEG3 Linker (PEG3-OTs)

-

Dissolve triethylene glycol (1.2 eq.) and p-toluenesulfonyl chloride (TsCl) (1.0 eq.) in dichloromethane (B109758) (DCM).

-

Add pyridine (B92270) or triethylamine (B128534) and stir the reaction at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.[7]

Step 3: Williamson Ether Synthesis to Couple 4-Hydroxythalidomide and PEG3-OTs

-

To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃) (2-3 eq.) or cesium carbonate (Cs₂CO₃) (1.5-2 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of PEG3-OTs (1.2 eq.) in the same anhydrous solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield Thalidomide-O-PEG3-alcohol.[7]

Step 4: Final PROTAC Assembly The terminal hydroxyl group of the Thalidomide-O-PEG3-alcohol can be further functionalized (e.g., converted to an amine or carboxylic acid) for coupling to the desired protein of interest (POI) ligand using standard amide bond formation or click chemistry reactions.[6]

In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]

In Vivo Pharmacokinetic Study of an ADC in Rodents

This protocol outlines a typical pharmacokinetic study to evaluate the clearance and half-life of an ADC.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

ADC solution in a sterile, biocompatible buffer

-

Blood collection supplies

-

ELISA or LC-MS/MS for ADC quantification

Procedure:

-

Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

-

Plasma Preparation: Separate plasma from the blood samples by centrifugation.

-

Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[6]

-

Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate parameters such as half-life (t½), clearance, and area under the curve (AUC).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows relevant to the PEG3 linker.

Conclusion

The PEG3 linker represents a versatile and highly valuable tool in the design and development of advanced bioconjugates. Its inherent hydrophilicity, biocompatibility, and defined length provide a favorable balance of properties that can significantly enhance the therapeutic potential of ADCs and PROTACs. By carefully considering the quantitative impact of linker length and employing robust experimental protocols, researchers can rationally design and optimize next-generation therapeutics with improved efficacy and safety profiles. The strategic incorporation of the PEG3 linker is a testament to the critical role of linkerology in modern drug discovery.

References

The Reversible Embrace: A Technical Guide to the Desthiobiotin-Streptavidin Interaction

For Researchers, Scientists, and Drug Development Professionals

The reversible binding of desthiobiotin to streptavidin represents a cornerstone of modern affinity capture and purification technologies. This interaction, a gentler counterpart to the near-irreversible bond between biotin (B1667282) and streptavidin, offers a unique combination of high specificity and controlled release. This technical guide provides an in-depth exploration of the core principles, quantitative parameters, and experimental protocols governing this versatile molecular partnership.

The Principle of Reversible Binding

Desthiobiotin, a sulfur-free analog of biotin, binds to the same pocket on the streptavidin protein. The primary distinction lies in the binding affinity. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). This robust connection, while advantageous for certain applications, presents a significant challenge when the recovery of the captured molecule is desired.

Desthiobiotin, in contrast, exhibits a significantly lower binding affinity for streptavidin, with a dissociation constant typically in the nanomolar range (10⁻¹¹ M).[1] This four-order-of-magnitude difference in affinity is the key to its utility. The desthiobiotin-streptavidin complex is stable enough to allow for effective capture and purification of desthiobiotin-labeled molecules. However, the bond is sufficiently weak to be readily disrupted under mild conditions, most commonly through competitive displacement with an excess of free biotin.[1]

Quantitative Binding Parameters

The interaction between desthiobiotin and streptavidin can be quantified by several key parameters. The dissociation constant (Kd) is the most frequently cited metric and represents the concentration of ligand at which half of the available binding sites on the protein are occupied.

| Ligand | Protein | Dissociation Constant (Kd) | Reference |

| Desthiobiotin | Streptavidin | ~10⁻¹¹ M | [1] |

| Biotin | Streptavidin | ~10⁻¹⁵ M | [1] |

While less commonly reported in introductory literature, the association rate constant (kon) and the dissociation rate constant (koff) provide a more detailed kinetic profile of the interaction. The Kd is mathematically derived from the ratio of koff to kon (Kd = koff / kon).

Experimental Protocols

The reversible nature of the desthiobiotin-streptavidin interaction lends itself to a variety of experimental applications. Below are detailed methodologies for key techniques.

Affinity Chromatography / Pull-Down Assay

This is the most common application, enabling the purification of a desthiobiotin-labeled molecule ("bait") and any interacting partners ("prey") from a complex mixture.

Objective: To isolate a desthiobiotin-labeled protein and its binding partners from a cell lysate.

Materials:

-

Streptavidin-functionalized agarose (B213101) or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (Binding/Wash Buffer containing 10-50 mM free biotin)

-

Desthiobiotin-labeled "bait" protein

-

Cell lysate containing potential "prey" proteins

-

Microcentrifuge tubes

-

Magnetic stand (for magnetic beads) or centrifuge

Methodology:

-

Bead Preparation:

-

Resuspend the streptavidin beads in the storage buffer.

-

Transfer the desired amount of bead slurry to a clean microcentrifuge tube.

-

Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Wash the beads by resuspending them in Binding/Wash Buffer, pelleting, and removing the supernatant. Repeat this wash step two more times to equilibrate the beads.

-

-

Binding of Desthiobiotinylated Bait:

-

Add the desthiobiotin-labeled bait protein solution to the washed streptavidin beads.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

-

Pellet the beads and remove the supernatant.

-

Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

-

-

Capture of Prey Proteins:

-

Add the cell lysate to the beads now coupled with the bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

-

Pellet the beads and collect the supernatant (this is the "flow-through" and can be saved for analysis).

-

Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Add the Elution Buffer (containing free biotin) to the beads.

-

Incubate for 15-30 minutes at room temperature with gentle agitation. The excess free biotin will compete with the desthiobiotin-labeled bait for the streptavidin binding sites, releasing the bait-prey complexes.

-

Pellet the beads and carefully collect the supernatant, which contains the eluted bait and prey proteins.

-

References

An In-depth Technical Guide to Desthiobiotin-PEG3-NHS Ester for Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Desthiobiotin-PEG3-NHS ester, a versatile reagent for the selective labeling of cell surface proteins. Its unique reversible binding properties with streptavidin make it an invaluable tool for a wide range of applications, from proteomic studies to drug target identification.

Introduction to this compound

This compound is a chemical probe composed of three key functional components:

-

Desthiobiotin: A sulfur-free analog of biotin (B1667282) that exhibits a lower binding affinity to streptavidin, allowing for gentle and competitive elution.

-

PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer arm that enhances the solubility of the reagent and minimizes steric hindrance between the desthiobiotin tag and the labeled protein.

-

N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) at physiological to slightly alkaline pH.

This combination of features makes this compound a powerful tool for the targeted labeling and subsequent isolation of cell surface proteins. The reversibility of the desthiobiotin-streptavidin interaction is a significant advantage over the nearly irreversible bond formed between biotin and streptavidin, which often requires harsh, denaturing conditions for elution.

Mechanism of Action and Key Advantages

The utility of this compound lies in a two-step process: covalent labeling of cell surface proteins followed by affinity-based purification.

First, the NHS ester reacts with primary amines on extracellularly exposed protein domains, forming a stable covalent bond. Due to its membrane-impermeable nature, the labeling is restricted to the cell surface proteome.

Following labeling, the cells are lysed, and the desthiobiotin-tagged proteins can be captured using streptavidin-functionalized supports, such as magnetic beads or agarose (B213101) resin. The key advantage of desthiobiotin becomes apparent during the elution step. The captured proteins can be gently released by competitive displacement with a solution containing free biotin, preserving protein structure and function, as well as protein-protein interactions.[1][2]

Key Advantages:

-

Mild Elution Conditions: Preserves protein integrity and protein complexes for downstream analysis.[1][2]

-

Reduced Background: Minimizes the co-purification of endogenous biotinylated proteins.

-

High Specificity: The NHS ester specifically targets primary amines on proteins.

-

Versatility: Applicable to a wide range of cell types and experimental workflows.

Quantitative Data

The following tables summarize key quantitative parameters associated with this compound and its interaction with streptavidin.

| Parameter | Value | Reference |

| Molecular Weight | 514.57 g/mol | [3] |

| Purity | >95% | [4] |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

| Storage | -20°C, desiccated | [4] |

| Ligand | Streptavidin Dissociation Constant (Kd) | Elution Conditions |

| Biotin | ~10⁻¹⁵ M | Harsh (e.g., boiling in SDS-PAGE buffer) |

| Desthiobiotin | ~10⁻¹¹ M | Mild (e.g., competitive elution with free biotin)[4][5] |

Experimental Protocols

This section provides detailed methodologies for the labeling of cell surface proteins using this compound and subsequent affinity purification.

Preparation of Reagents

-

Labeling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris).

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. Do not store the stock solution.

-

Quenching Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.5.

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.

-

Wash Buffer: PBS or Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Elution Buffer: PBS containing 50 mM Biotin.

Cell Surface Protein Labeling Protocol

-

Cell Preparation:

-

For adherent cells, grow cells to 80-90% confluency in a culture dish.

-

For suspension cells, harvest and wash the cells with ice-cold PBS.

-

-

Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Labeling Reaction:

-

Resuspend or cover the cells with ice-cold PBS (pH 8.0).

-

Add the 10 mM this compound stock solution to the cell suspension to a final concentration of 1-5 mM. A 10-20 fold molar excess of the reagent over the estimated amount of surface protein is a good starting point.

-

Incubate for 30-60 minutes at 4°C with gentle agitation to prevent internalization of the label.[6]

-

-

Quenching:

-

Add the Quenching Buffer to the cell suspension to a final concentration of 100 mM.

-

Incubate for 10-15 minutes at 4°C to stop the labeling reaction.

-

-

Final Washes: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

Affinity Purification of Labeled Proteins

-

Cell Lysis: Lyse the labeled cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarification: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Binding to Streptavidin Beads:

-

Add the clarified lysate to pre-washed streptavidin-coated magnetic beads or agarose resin.

-

Incubate for 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand or centrifugation.

-

Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer to the beads.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

Pellet the beads and collect the supernatant containing the eluted desthiobiotinylated proteins.

-

-

Downstream Analysis: The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

The following diagrams illustrate the key processes and logical workflows associated with the use of this compound.

Experimental workflow for cell surface protein labeling.

Workflow for affinity purification of labeled proteins.

Reversible binding of desthiobiotin to streptavidin.

Integration into protein-protein interaction studies.

References

- 1. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 10xgenomics.com [10xgenomics.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound, 2411681-92-8 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Desthiobiotin-PEG3-NHS Ester Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of proteins with Desthiobiotin-PEG3-NHS ester, a versatile reagent for the reversible biotinylation of proteins and other biomolecules. This technique is particularly advantageous for applications requiring the gentle elution of labeled molecules from streptavidin affinity matrices, thereby preserving the integrity of protein complexes and facilitating downstream analyses such as mass spectrometry.

Introduction

This compound is a labeling reagent that combines the benefits of a reversible biotin (B1667282) analog with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[1] The desthiobiotin group binds to streptavidin with high specificity but with a lower affinity compared to biotin (Kd = 10⁻¹¹ M vs. 10⁻¹⁵ M for biotin).[2][3] This allows for the competitive elution of the desthiobiotin-labeled protein from streptavidin resins under mild conditions using a solution of free biotin, thus avoiding the harsh, denaturing conditions often required to break the strong biotin-streptavidin interaction.[2][3] The PEG3 spacer enhances the solubility of the reagent and the labeled protein in aqueous buffers and reduces steric hindrance.[1]

This technology is ideal for a variety of applications, including:

-

Pull-down assays to study protein-protein and protein-nucleic acid interactions.

-

Immunoprecipitation of protein complexes.

-

Cell surface protein labeling .

-

Purification of antibodies and other proteins .

Chemical Properties and Reaction

The this compound molecule consists of three key components:

-

Desthiobiotin: A sulfur-free analog of biotin that provides reversible binding to streptavidin.

-

PEG3 Spacer: A short polyethylene glycol chain that increases hydrophilicity and provides spatial separation between the protein and the desthiobiotin tag.

-

NHS Ester: A reactive group that forms a covalent bond with primary amines on the target protein.

The labeling reaction proceeds via nucleophilic acyl substitution, where a primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a target protein with this compound, followed by its capture on streptavidin magnetic beads and subsequent elution.

Materials and Reagents

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Catalog No. (Example) |

| This compound | BroadPharm | BP-24457 |

| Protein to be labeled | - | - |

| Amine-free buffer (e.g., PBS, pH 7.2-8.0) | - | - |

| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | D8418 |

| Streptavidin Magnetic Beads | Pierce | 88816 |

| Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20) | - | - |

| Elution Buffer (e.g., 50 mM Biotin in PBS) | - | - |

| Desalting columns | Thermo Scientific | 89891 |

Protein Preparation

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH between 7.2 and 8.0. The presence of primary amines such as Tris in the buffer will compete with the labeling reaction.

-

The recommended protein concentration is between 0.2 mg/mL and 2 mg/mL.[4] If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.

This compound Labeling Reaction

-

Prepare the Labeling Reagent Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Calculate the Molar Excess: A 15-fold molar excess of the this compound to the protein is a recommended starting point for efficient labeling.[4][5] The optimal molar ratio may need to be determined empirically for each specific protein and application, with a range of 5-25X being common.[4]

-

Labeling Reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

Removal of Excess Reagent: After incubation, remove the unreacted this compound using a desalting column or dialysis. This step is crucial to prevent the free label from binding to the streptavidin beads in the subsequent steps.

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Value |

| Protein Concentration | 0.2 - 2 mg/mL[4] |

| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 |

| Molar Excess of Labeling Reagent | 15X (starting point), range 5-25X[4][5] |

| Incubation Time | 30-60 min at room temperature or 2 hours on ice[4] |

Capture of Desthiobiotinylated Protein with Streptavidin Magnetic Beads

-

Prepare Streptavidin Magnetic Beads: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of beads to a clean tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

-

Wash the Beads: Wash the beads by adding the Binding/Wash Buffer, vortexing briefly, pelleting the beads on the magnetic stand, and discarding the supernatant. Repeat this wash step two to three times.

-

Binding of Labeled Protein: Add the desalted desthiobiotinylated protein solution to the washed streptavidin magnetic beads.

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow the desthiobiotin-labeled protein to bind to the streptavidin beads.

-

Washing: After incubation, pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three times with the Binding/Wash Buffer to remove any non-specifically bound proteins.

Elution of Desthiobiotinylated Protein

-

Prepare Elution Buffer: Prepare an elution buffer containing free biotin. A common concentration is 50 mM D-biotin in PBS. The optimal concentration may vary, with some protocols suggesting 2.5 mM desthiobiotin or 4 mM biotin.[6][7]

-

Elution: Add the Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with gentle mixing. The free biotin in the elution buffer will compete with the desthiobiotin-labeled protein for binding to streptavidin, leading to the release of the labeled protein.

-

Collect the Eluate: Place the tube on the magnetic stand and carefully collect the supernatant, which contains the eluted desthiobiotinylated protein. The elution step can be repeated to increase the recovery of the labeled protein.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for protein labeling and a general signaling pathway application.

Caption: Experimental workflow for this compound protein labeling and purification.

Caption: Application of desthiobiotin labeling in a pull-down assay to identify protein interactions.

References

- 1. This compound | CAS:2411681-92-8 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2411681-92-8 | BroadPharm [broadpharm.com]